1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a chlorophenyl group and a phenyl group, along with a carboxylic acid functional group. The presence of these substituents contributes to its potential pharmacological properties.
Pyrazole derivatives are synthesized from various starting materials, including hydrazines and carbonyl compounds. The specific compound in question is classified as a carboxylic acid derivative of pyrazole, which can be further categorized based on its structural features and functional groups.
The synthesis of 1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves several steps:
These synthetic routes have been optimized in various studies to enhance yield and reduce reaction times .
The molecular structure of 1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be represented as follows:
The structure features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure, revealing characteristic peaks corresponding to the functional groups present .
1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and pyrazoles:
These reactions expand the utility of the compound in synthetic organic chemistry .
The mechanism of action for compounds like 1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid often involves interactions with biological targets such as enzymes or receptors:
Studies have shown that similar pyrazole derivatives exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications .
Characterization techniques such as IR spectroscopy reveal characteristic absorption bands corresponding to functional groups (e.g., C=O stretch around 1680 cm) .
1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific applications:
The ongoing research into its derivatives continues to expand its potential applications in medicinal chemistry .
The pyrazole scaffold, first isolated from watermelon seeds in 1959 and formally named by Ludwig Knorr in 1883, has evolved into a cornerstone of medicinal chemistry [2]. Early derivatives like antipyrine (phenazone) established the nucleus’s analgesic and antipyretic properties, while phenylbutazone (introduced in the 1940s) became a prototype anti-inflammatory agent despite later safety restrictions [2] [6]. By the late 20th century, synthetic advancements enabled regioselective modifications, such as:
These innovations facilitated diverse therapeutic applications. Modern pyrazole pharmacophores exhibit activities spanning antimicrobial, anticancer, and neuroprotective effects, with over 84 patents filed between 2000–2010 alone [6]. The integration of pyrazole motifs into drugs like the cannabinoid receptor antagonist rimonabant underscores their clinical versatility [6].
Table 1: Milestones in Pyrazole-Based Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1883 | Antipyrine | Analgesic/Antipyretic | First synthetic pyrazole drug |
1940s | Phenylbutazone | Anti-inflammatory | Validated pyrazolidinediones for inflammation |
2000s | Rimonabant analogs | CB1 receptor antagonism | Explored for obesity and metabolic disorders |
2010s | CA XII inhibitors | Anticancer (tumor acidosis) | Subnanomolar inhibition of carbonic anhydrase XII |
This compound belongs to the 4,5-dihydropyrazole (pyrazoline) class, characterized by a non-aromatic ring with one endocyclic double bond and an envelope conformation confirmed by X-ray crystallography [6]. Key structural features include:
The planar carboxylic acid group facilitates conjugation with the pyrazole ring’s π-system, altering electron distribution. This is evidenced by FT-IR spectra showing C=O stretches at 1647–1680 cm⁻¹ and NMR shifts near δ 165 ppm for the carbonyl carbon [9]. Computational studies reveal intramolecular hydrogen bonding (O–H⋯N, distance: 1.93 Å), stabilizing a bioactive conformation [9]. Compared to non-carboxylated analogs, this derivative shows enhanced dipole moments (∼5.2 Debye), promoting interactions with polar enzyme pockets [9].
Table 2: Structural Comparison with Related Pyrazoline Derivatives
Compound | Ring Saturation | C3 Substituent | Notable Structural Traits |
---|---|---|---|
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole | Aromatic | Hydroxy | Planar ring; tautomerism-enabled resonance |
5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl | 4,5-Dihydro | Cyano | Intramolecular H-bonding; twisted isonicotinoyl group |
Target Compound | 4,5-Dihydro | Carboxylic acid | Envelope conformation; strong H-bond donor/acceptor |
Functionalization at N1, C3, and C5 profoundly impacts bioactivity:
Table 3: Impact of Substituents on Key Biological Activities
Position | Substituent | Target Activity | Potency Enhancement | Mechanistic Insight |
---|---|---|---|---|
N1 | 4-Chlorophenyl | Antitumor (CA IX/XII) | Kᵢ = 0.62 nM (CA XII) | Hydrophobic contact with Val-121/Leu-198 |
N1 | 2,4-Dichlorophenyl | Cannabinoid CB1 antagonism | IC₅₀ = 14.1 nM | π-Stacking with Phe-170 |
C3 | Carboxylic acid | Anti-inflammatory | 84.2% edema inhibition (vs. 86.7% standard) | H-bond with COX-2 Tyr-355 |
C5 | 4-(Propan-2-yl)phenyl | Antimicrobial | 18 mm zone (vs. 12 mm control) | Enhanced membrane permeability |
Electron delocalization from the chlorophenyl group into the pyrazole ring, confirmed by Natural Bond Orbital (NBO) analysis, increases molecular rigidity and binding selectivity. Fukui function calculations further identify the chlorine atom and carboxylic oxygen as sites for electrophilic/nucleophilic attacks, enabling targeted reactivity [7] [9]. Molecular docking reveals that 3-chlorophenyl establishes halogen bonds (Cl⋯O, distance: 3.2 Å) with kinase domains, while the carboxylic acid anchors to Zn²⁺ in CA active sites [3] [4].
This multifaceted substituent synergy underscores the compound’s potential as a lead structure for anticancer and anti-inflammatory agents.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0